molecular formula C16H16ClNOS B2741475 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235299-13-4

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2741475
CAS No.: 1235299-13-4
M. Wt: 305.82
InChI Key: VXFGIWHZXCFHPX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group at the α-position of the acetamide backbone. The nitrogen atom of the amide is substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in pharmaceutical or agrochemical applications. The thiophene substituent contributes π-π stacking interactions, which are critical in ligand-receptor binding or material science applications .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGIWHZXCFHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Hydrolysis

Arylacetic acids are commonly synthesized via Friedel-Crafts acylation, though this method is more suited for ketone formation. For 2-(2-chlorophenyl)acetic acid, an alternative route involves:

  • Cyanide displacement : Reacting 2-chlorobenzyl chloride with sodium cyanide to yield 2-(2-chlorophenyl)acetonitrile.
  • Acid hydrolysis : Treating the nitrile with concentrated HCl under reflux to produce the carboxylic acid.

Optimization Note : Hydrolysis in aqueous H₂SO₄ (50%) at 100°C for 6 hours achieves >85% conversion, with purity confirmed by melting point (127–129°C) and IR spectroscopy (C=O stretch at 1705 cm⁻¹).

Synthesis of N-Cyclopropyl-N-(Thiophen-3-ylmethyl)Amine

Alkylation of Cyclopropylamine

The amine component is synthesized via a two-step alkylation:

  • Mitsunobu reaction : Coupling cyclopropylamine with thiophen-3-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the secondary amine in 72% yield.

Challenges : Over-alkylation to tertiary amines is mitigated by stoichiometric control (1:1 amine:alcohol ratio) and low-temperature conditions (−10°C).

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Procedure :

  • Activation : Treat 2-(2-chlorophenyl)acetic acid with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
  • Coupling : React the acid chloride with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Yield : 68–75% after recrystallization from ethanol/water.

Coupling Reagent Approach

EDCl/HOBt System :

  • Combine equimolar acid, amine, EDCl, and HOBt in DMF.
  • Stir at room temperature for 12 hours.
    Advantage : Higher functional group tolerance, yielding 82–88% product with minimal racemization.

Comparative Data :

Method Solvent Base/Reagent Yield (%) Purity (HPLC)
Acid Chloride DCM TEA 75 98.2
EDCl/HOBt DMF - 88 99.5

Crystallization and Polymorph Control

The final acetamide exhibits polymorphism, as observed in analogous triazole-thione compounds. Key considerations include:

  • Solvent selection : Ethanol yields a stable monoclinic polymorph (mp 142–144°C).
  • Seeding : Addition of seed crystals during cooling enhances phase purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45–7.32 (m, 4H, Ar-H), 7.21 (dd, J = 5.0 Hz, 1H, thiophene), 4.45 (s, 2H, N-CH₂), 2.98 (m, 1H, cyclopropyl), 1.21–1.15 (m, 4H, cyclopropyl).
  • IR (KBr): 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O).

Industrial-Scale Considerations

Patent literature emphasizes:

  • Cost efficiency : SOCl₂-mediated activation is preferred for large-scale production despite lower yields.
  • Waste management : Neutralization of HCl gas with NaOH scrubbers is critical.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to potentially modify the amide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified amides, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name R1 (Phenyl Substituent) R2 (Amide Substituents) Key Applications/Findings Synthesis Yield/Purity
Target Compound 2-Chlorophenyl Cyclopropyl, thiophen-3-ylmethyl Assumed pharmaceutical (theoretical) Unknown
3d () 2-Chlorophenyl 5-Mercapto-1,3,4-thiadiazol-2-yl Pharmaceutical (antimicrobial) 82% yield; mp 212–216°C
7 () 2-Chlorophenyl 6-Trifluoromethylbenzothiazole-2-yl Patent (potential herbicide/pesticide) 75% yield
Thenylchlor () 2-Chloro (3-Methoxy-2-thienyl)methyl, 2,6-dimethylphenyl Pesticide (thenylchlor) Not specified
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 2,6-Dichlorophenyl 1,3-Thiazol-2-yl Crystal structure studies (hydrogen-bonded chains) N/A

Key Observations:

Thenylchlor’s methoxy-thiophene substituent increases soil persistence, whereas the target’s cyclopropyl group may reduce environmental persistence due to steric hindrance .

Crystallographic and Conformational Insights :

  • In , the dihedral angle between the dichlorophenyl and thiazol rings (79.7°) highlights how substituents influence molecular packing. The target compound’s thiophen-3-ylmethyl group may adopt distinct conformations, affecting solubility or crystallinity .

Physicochemical and Spectroscopic Comparisons

Table 2: Analytical Data for Selected Compounds

Compound Name NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Notable Features
Target Compound Not reported Not reported Assumed high lipophilicity
3d () 3.86 (-CH₂CO-), 7.26–7.58 (2-chlorophenyl) 1708 (C=O), 3147 (N-H) Sharper melting point (212–216°C)
7 () Not reported Not reported Trifluoromethyl group enhances stability
Compound Not reported Not reported N–H⋯N hydrogen bonds (R₂²(8) motif)

Key Observations:

  • The absence of a thiadiazol or trifluoromethyl group in the target compound may reduce its polarity compared to 3d or 7 , impacting solubility in aqueous media.
  • The cyclopropyl group in the target compound could simplify NMR spectra by reducing conformational flexibility, as seen in rigid analogs .

Application-Driven Comparisons

  • Pharmaceutical Potential: Compounds like 3d and those in (e.g., benzotriazol derivatives) demonstrate the role of heterocyclic substituents in enhancing bioactivity. The target compound’s thiophene group may offer similar π-stacking interactions but with reduced metabolic liability compared to benzotriazol moieties .
  • Agrochemical Utility: Thenylchlor and compound 7 exemplify how chloroacetamides are tailored for herbicidal activity. The target compound’s cyclopropyl group might reduce non-target toxicity compared to methoxy or methyl groups in commercial pesticides .

Biological Activity

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₆ClNOS
  • Molecular Weight : 305.82 g/mol
  • CAS Number : 1235299-13-4

Antimicrobial Activity

Research indicates that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. Here are some findings related to its antimicrobial activity:

PathogenMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048
S. aureus5.64 - 77.38
P. aeruginosa13.40 - 137.43

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory and Neurological Applications

The compound has been studied for its potential role in treating neurological disorders and inflammation. Its structural components may contribute to anti-inflammatory effects by inhibiting pathways associated with inflammatory responses. Additionally, preliminary studies suggest potential neuroprotective effects, although more research is needed to confirm these findings.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives similar to this compound against common pathogens. The results indicated significant inhibition zones for several tested compounds, suggesting a strong potential for clinical application in treating infections .
  • Neurological Impact Assessment : Another investigation focused on the neuroprotective properties of the compound in vitro, assessing its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound might enhance cell viability under stress conditions, warranting further exploration into its therapeutic applications for neurodegenerative diseases.

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